molecular formula C16H15F3N2OS B2474129 4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-69-6

4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2474129
CAS No.: 898450-69-6
M. Wt: 340.36
InChI Key: KWIMXNAYCKTEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl thioether and a tetrahydroquinazolinone core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:

    Formation of the Benzyl Thioether: The starting material, 3-(trifluoromethyl)benzyl chloride, is reacted with a thiol compound under basic conditions to form the benzyl thioether.

    Cyclization: The benzyl thioether is then subjected to cyclization with an appropriate amine and carbonyl source to form the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydroquinazolinone core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 4-(trifluoromethyl)benzyl alcohol
  • 4-(trifluoromethyl)benzoic acid

Uniqueness

Compared to these similar compounds, 4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its tetrahydroquinazolinone core, which provides additional sites for chemical modification and potential biological activity. The presence of both the trifluoromethyl group and the thioether linkage further enhances its chemical stability and biological interactions .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-5-3-4-10(8-11)9-23-14-12-6-1-2-7-13(12)20-15(22)21-14/h3-5,8H,1-2,6-7,9H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIMXNAYCKTEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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